molecular formula C24H22N4O4 B2572357 N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-37-4

N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2572357
CAS No.: 1021216-37-4
M. Wt: 430.464
InChI Key: MJKINLNHUSNEHV-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and growth factor receptors . This compound features a 7-benzyl group, a 3-acetylphenyl substituent at the N-position, and a 1,3-dimethyl-2,4-dioxo backbone. These modifications likely enhance its pharmacokinetic properties and target specificity, particularly in oncology, where similar compounds inhibit aurora kinases and EGFR .

Properties

IUPAC Name

N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15(29)17-10-7-11-18(12-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKINLNHUSNEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential pharmaceutical applications. Its structural characteristics suggest a variety of biological activities that merit comprehensive exploration. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H29N5O4C_{23}H_{29}N_{5}O_{4}, with a molecular weight of approximately 439.5g/mol439.5\,g/mol. The structure features a pyrrolopyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds in the pyrrolopyrimidine class have been studied for their potential to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential as antimicrobial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.

Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that pyrrolopyrimidine derivatives exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Specific IC50 values for related compounds ranged from 0.5 to 5 µM, indicating strong activity.

Antimicrobial Effects

Research highlighted in Pharmaceutical Biology indicated that derivatives of pyrrolopyrimidine displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Enzyme Inhibition

A recent study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds. The results showed that certain modifications led to enhanced binding affinity, suggesting that N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide could be a promising candidate for further development as an enzyme inhibitor.

The biological activities of this compound can be attributed to its ability to:

  • Intercalate DNA : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
  • Inhibit Protein Kinases : The inhibition of specific kinases involved in cell signaling can lead to reduced proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Activity Variations

The biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on substituent patterns. Key comparisons include:

7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2a)
  • Substituents: Cyclopentyl at position 7, sulfamoylphenylamino at position 2.
  • Activity: Sulfonamide groups enhance solubility and enable targeting of sulfa-sensitive pathways (e.g., antimicrobial or anti-inflammatory).
  • Comparison : The target compound lacks a sulfonamide but includes a 3-acetylphenyl group, which may improve hydrophobic binding in kinase pockets .
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-... (Compound from )
  • Substituents : Butyl at position 7, methoxypropyl carboxamide.
  • Methoxypropyl groups may reduce metabolic degradation.
  • Comparison : The target compound’s benzyl group provides aromatic stacking interactions, advantageous in kinase inhibition, while the 3-acetylphenyl offers hydrogen-bonding capability .
Halogenated Analogues (e.g., LY231514)
  • Substituents : Halogens (e.g., chlorine) at positions 2 and 4.
  • Activity : Halogens improve potency (e.g., LY231514 has an MTD of 5 mg/kg in Phase II trials) but increase toxicity.
Kinase Inhibition
  • However, specific IC50 values are unreported .
  • Compound 101 (Sun et al.) : A trisubstituted pyrrolo[2,3-d]pyrimidine with a methyl-pyrrole group exhibits EGFR inhibition (IC50 = 5.31 µM). The target’s 3-acetylphenyl may mimic this aryl-driven activity .
Antimicrobial and Anti-inflammatory Activity
  • Thio-Containing Derivatives : Sulfur substitutions (e.g., methylthio in Compound 8) show anti-inflammatory and antimicrobial effects. The target compound’s carboxamide group may favor different mechanisms, such as protein binding via hydrogen bonds .

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